molecular formula C13H13NO2 B13009500 1-((4-Formylphenoxy)methyl)cyclobutanecarbonitrile

1-((4-Formylphenoxy)methyl)cyclobutanecarbonitrile

Cat. No.: B13009500
M. Wt: 215.25 g/mol
InChI Key: SGPIPBACFCAQCF-UHFFFAOYSA-N
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Description

1-((4-Formylphenoxy)methyl)cyclobutanecarbonitrile is an organic compound with the molecular formula C13H13NO2. It is characterized by a cyclobutane ring attached to a carbonitrile group and a 4-formylphenoxy group. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Formylphenoxy)methyl)cyclobutanecarbonitrile typically involves the reaction of 4-formylphenol with cyclobutanecarbonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-((4-Formylphenoxy)methyl)cyclobutanecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-((4-Formylphenoxy)methyl)cyclobutanecarbonitrile is utilized in several scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((4-Formylphenoxy)methyl)cyclobutanecarbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The carbonitrile group can also interact with various biological molecules, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((4-Formylphenoxy)methyl)cyclobutanecarbonitrile is unique due to the presence of both the formyl and phenoxy groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

1-[(4-formylphenoxy)methyl]cyclobutane-1-carbonitrile

InChI

InChI=1S/C13H13NO2/c14-9-13(6-1-7-13)10-16-12-4-2-11(8-15)3-5-12/h2-5,8H,1,6-7,10H2

InChI Key

SGPIPBACFCAQCF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(COC2=CC=C(C=C2)C=O)C#N

Origin of Product

United States

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